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Compound of Interest

Compound Name:
2-Diethylaminoethanol-d10

Hydrochloride

Cat. No.: B570029 Get Quote

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Diethylaminoethanol-
d10 Hydrochloride

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization

of 2-Diethylaminoethanol-d10 Hydrochloride, a deuterated analog of 2-Diethylaminoethanol

hydrochloride. This isotopically labeled compound is a valuable tool in pharmaceutical

research, particularly as an intermediate in the synthesis of labeled drug products like

Flurazepam-d10 Dihydrochloride, which is used in pharmacokinetic and metabolic studies.[1]

Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-Diethylaminoethanol-d10
Hydrochloride is presented in Table 1.
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Property Value Reference

Analyte Name
2-Diethylaminoethanol-d10

Hydrochloride
[2]

CAS Number 1092978-76-1 [2]

Molecular Formula C6H6D10ClNO [1][2]

Molecular Weight 163.71 g/mol [1][2]

Accurate Mass 163.1548 [2]

Isotope Type Deuterium [2]

Synthesis
The synthesis of 2-Diethylaminoethanol-d10 Hydrochloride is typically achieved through the

reaction of its corresponding free base, 2-Diethylaminoethanol-d10, with a chlorinating agent

such as thionyl chloride, followed by the formation of the hydrochloride salt. A general reaction

scheme is presented below.

2-Diethylaminoethanol-d10 + Thionyl Chloride (SOCl2)
in Dichloromethane

2-Diethylaminoethanol-d10
Hydrochloride

Chlorination & Salt Formation

Click to download full resolution via product page

Caption: Synthesis pathway for 2-Diethylaminoethanol-d10 Hydrochloride.

Experimental Protocol: Synthesis
This protocol is adapted from established methods for the synthesis of similar, non-deuterated

compounds.[3][4] Caution: This procedure should be performed in a well-ventilated fume hood

by trained personnel, as it involves corrosive reagents and the evolution of sulfur dioxide gas.

Reaction Setup:

In a dry, 1-liter, three-necked flask equipped with a mechanical stirrer, a dropping funnel,

and a reflux condenser connected to a gas trap (to neutralize SO2 and HCl), place 290 g
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(2.44 moles) of thionyl chloride.

Cool the reaction flask in an ice-water bath.

Addition of Reactant:

Dissolve 2-Diethylaminoethanol-d10 (the deuterated equivalent of 210 g, 2.35 moles) in an

appropriate solvent like dichloromethane.

Add this solution dropwise from the dropping funnel to the cooled and stirred thionyl

chloride over approximately one hour. Maintain the reaction temperature between -10°C

and 20°C.[3]

Reaction and Work-up:

After the addition is complete, remove the ice bath and allow the mixture to stir for an

additional hour at room temperature. The temperature may rise to 35–50°C.[4]

The reaction mixture will likely form a semi-solid slush.

Heat the mixture to 40-60°C and hold for at least 2 hours to ensure the reaction goes to

completion.[3]

Isolation and Purification:

Concentrate the reaction mixture under reduced pressure to remove excess thionyl

chloride and the solvent.

To the resulting residue, add absolute ethanol and heat to boiling to dissolve the product.

[4]

Filter the hot solution to remove any insoluble impurities.

Cool the filtrate in an ice-salt bath to induce crystallization.

Collect the white crystals of 2-Diethylaminoethanol-d10 Hydrochloride by vacuum

filtration.
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Wash the crystals with cold, dry diethyl ether and dry them in a vacuum desiccator over a

suitable drying agent (e.g., phosphorus pentoxide).

Characterization
A comprehensive characterization is essential to confirm the identity, purity, and isotopic

labeling of the synthesized 2-Diethylaminoethanol-d10 Hydrochloride. The analytical

workflow is outlined below.

Sample Preparation

Analytical Techniques

Data Interpretation

Synthesized Product

Dissolve in appropriate
solvent (e.g., D2O, Methanol)

NMR Spectroscopy
(1H, 13C, 2H)

Mass Spectrometry
(ESI-MS)

HPLC-UV/MS
(Purity Assessment) FTIR Spectroscopy

Structure & Isotopic
Labeling Confirmation Purity Determination Functional Group

Analysis

Click to download full resolution via product page

Caption: Analytical workflow for the characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a primary technique for structural elucidation and confirming isotopic substitution.
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¹H NMR: The proton NMR spectrum is expected to show a significant reduction or complete

absence of signals corresponding to the ten protons on the two ethyl groups and the two

methylene groups of the ethanolamine backbone, which are replaced by deuterium. The only

significant peak might be that of the hydroxyl proton, although its position can be variable

and it may exchange with residual water in the solvent.

¹³C NMR: The carbon spectrum will show signals for the six carbon atoms. The signals for

the deuterated carbons will appear as multiplets due to C-D coupling and will be significantly

attenuated.

²H NMR (Deuterium NMR): This is the most direct method to confirm the presence and

location of the deuterium labels. The spectrum should show signals corresponding to the

deuterated positions.

Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and assessing the isotopic

purity of the compound.

Technique: Electrospray Ionization (ESI) is a suitable technique.

Expected Mass: The spectrum should show a prominent molecular ion peak [M+H]⁺

corresponding to the mass of the deuterated free base (C6H5D10NO). The expected m/z

would be approximately 128.20. The accurate mass of the neutral molecule is 163.1548 Da

(including the chlorine atom).[2]

Isotopic Distribution: Analysis of the isotopic pattern of the molecular ion peak allows for the

calculation of the deuterium incorporation percentage.

High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the chemical purity of the synthesized compound.

Column: A reversed-phase C18 column is commonly used.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM

phosphoric acid buffer, pH 2.8) and an organic solvent like methanol or acetonitrile is a

typical starting point.[5]
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Detection: UV detection can be used, although the chromophore is weak. More universal

detectors like Charged Aerosol Detection (CAD) or mass spectrometry (LC-MS) are more

effective.

Expected Result: A single major peak should be observed, and the area percentage of this

peak can be used to quantify the purity of the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in the molecule.

Expected Bands:

O-H stretch: A broad band around 3300-3500 cm⁻¹ corresponding to the alcohol group.

N-H stretch: A broad band in the region of 2400-2700 cm⁻¹ is characteristic of the amine

hydrochloride salt.

C-D stretch: The presence of C-D bonds will give rise to characteristic stretching vibrations

at lower frequencies (around 2100-2250 cm⁻¹) compared to C-H stretches (around 2850-

3000 cm⁻¹).

C-N and C-O stretches: These will be present in the fingerprint region (1000-1300 cm⁻¹).

Summary of Characterization Data
Table 2 provides a summary of the expected results from the characterization experiments.
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Technique Purpose Expected Outcome

¹H NMR Confirm isotopic substitution

Absence of signals for the 10

protons on the ethyl and

ethanolamine backbone.

²H NMR Confirm deuterium presence
Signals corresponding to the

deuterated positions.

Mass Spectrometry
Confirm molecular weight and

isotopic purity

Molecular ion peak consistent

with the formula

C6H6D10ClNO. Isotopic

distribution confirms high

deuterium incorporation.

HPLC Determine chemical purity

A single major peak with purity

>98% (typical for reference

standards).

FTIR Functional group identification
Presence of O-H, N-H⁺ (salt),

and C-D stretching bands.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [synthesis and characterization of 2-
Diethylaminoethanol-d10 Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b570029#synthesis-and-characterization-of-2-
diethylaminoethanol-d10-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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